Gelsemine
Overview
Description
Gelsemine is a principal alkaloid found in the Gelsemium genus of plants, particularly in Gelsemium sempervirens Ait. and Gelsemium elegans Benth. It has been traditionally used for medicinal purposes and has recently been shown to have potent neurological activities, including anxiolytic and analgesic effects, as well as the potential to alleviate neuroinflammation and cognitive impairments .
Synthesis Analysis
The total synthesis of gelsemine and its derivatives, such as gelsemoxonine, has been a subject of interest due to their complex structures and significant biological activities. Various synthetic strategies have been employed, including novel ring contraction methods for the synthesis of the azetidine ring in gelsemoxonine , an organocatalytic Diels–Alder approach for the asymmetric synthesis of (+)-gelsemine , and the use of intramolecular Heck reactions to form congested quaternary carbon stereocenters . Additionally, free radical cyclizations have been utilized to construct the tricyclic core and oxindole substructures of these alkaloids .
Molecular Structure Analysis
Gelsemine's molecular structure is characterized by a complex polycyclic skeleton that includes an oxindole ring system and a unique azetidine moiety. The synthesis of gelsemine involves the formation of this intricate structure through various cyclization reactions and the establishment of multiple stereocenters .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of gelsemine and its analogs are diverse and include highly diastereoselective reductive Heck cyclization, directed hydrosilylation, intramolecular Michael addition, and trans-annular aldol condensation . These reactions are critical for the formation of the natural product's complex framework and for introducing the necessary functional groups in the correct stereochemical orientation.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of gelsemine are not detailed in the provided papers, its biological properties have been extensively studied. Gelsemine has been found to act at spinal α3 glycine receptors, producing antinociception in chronic pain without inducing tolerance . It also exhibits mechanical antiallodynia via spinal glycine receptor activation-induced allopregnanolone biosynthesis . Furthermore, gelsemine's ability to penetrate the brain and modulate glycine receptors suggests its potential for treating nervous system diseases .
Relevant Case Studies
Several case studies have demonstrated the biological efficacy of gelsemine. For instance, intrathecal injections of gelsemine in rats have shown dose-dependent antinociceptive effects in models of chronic pain, such as bone cancer-induced mechanical allodynia and spinal nerve ligation-induced painful neuropathy . Additionally, gelsemine has been found to alleviate cognitive impairments and neuroinflammation in mice treated with β-amyloid oligomers, which are associated with Alzheimer's disease . These studies highlight the therapeutic potential of gelsemine for managing chronic pain and neurodegenerative disorders.
Scientific Research Applications
Neuroprotection and Cognitive Impairment Alleviation
Gelsemine, a natural alkaloid from Gelsemium elegans Benth., demonstrates potential for treating nervous system diseases. It has been found to alleviate cognitive impairments and neuroinflammation in mice induced by β-amyloid oligomer, a neurotoxin associated with Alzheimer’s disease (AD). It prevents over-activation of microglia and astrocytes, inhibits pro-inflammatory cytokines, and decreases the hyper-phosphorylation of tau protein, suggesting potential for AD treatment (Chen et al., 2020).
Interaction with Glycine Receptors
Research has indicated that gelsemine's anxiolytic and analgesic effects in behavioral models may be dependent on its interaction with glycine receptors, inhibitory neurotransmitter-gated ion channels in the CNS. While the direct modulation of glycine receptors by gelsemine is not fully understood, this suggests a role in neuromodulation (Lara et al., 2016).
Alleviating Neuropathic Pain and Sleep Disturbance
Gelsemine has been effective in treating neuropathic pain and sleep disturbance in mice, suggesting its utility in managing chronic pain and associated symptoms. This indicates its role in improving sleep architecture and reducing wakefulness in neuropathic conditions (Wu et al., 2015).
Oxidative Stress and DNA Damage Responses
In studies on Tetrahymena thermophila, a protozoan model, gelsemine exposure led to oxidative stress and altered antioxidant enzyme levels. This suggests its potential toxic effects at high levels, providing insights into its safe therapeutic application (Ye et al., 2018).
Antitumor Activity
Gelsemine metabolites have demonstrated antitumor activities, suggesting potential clinical applications in cancer treatment. The metabolism of gelsemine in liver microsomes and its effects on HepG2 and HeLa cell lines have been investigated, highlighting its role in cancer therapeutics (Zhao et al., 2010).
Total Synthesis for Therapeutic Exploration
Advances in the total synthesis of gelsemine, a structurally complex alkaloid, open new avenues for exploring its therapeutic effects, particularly in cognitive impairment and Alzheimer's disease (Yanga & Wang, 2022).
Anxiolytic Properties
Studies demonstrate that gelsemine possesses anxiolytic properties, providing a basis for developing Gelsemium-based strategies against anxiety and related disorders (Meyer et al., 2013).
Pharmacokinetics and Tissue Distribution
Research on the pharmacokinetics and tissue distribution of gelsemine in rats after intravenous doses has provided valuable data for its clinical application and further development (Zhang et al., 2015).
Safety And Hazards
Future Directions
Gelsemine has potential therapeutic applications in treating nervous system diseases . It has been shown to alleviate neuroinflammation and cognitive impairments in Aβ oligomer-treated mice . This opens a novel perspective for the development of Gelsemine-based therapeutics against Aβ-associated neurodegeneration disorders, including Alzheimer’s disease .
properties
IUPAC Name |
(1'R,2'S,3S,5'S,6'S,8'R,11'S)-2'-ethenyl-4'-methylspiro[1H-indole-3,7'-9-oxa-4-azatetracyclo[6.3.1.02,6.05,11]dodecane]-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-3-19-10-22(2)16-11-9-24-15(8-13(11)19)20(17(16)19)12-6-4-5-7-14(12)21-18(20)23/h3-7,11,13,15-17H,1,8-10H2,2H3,(H,21,23)/t11-,13+,15+,16+,17-,19-,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFYYATWFXNPTRM-QJICHLCESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2(C3CC4C5(C2C1C3CO4)C6=CC=CC=C6NC5=O)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@]2([C@@H]3C[C@@H]4[C@]5([C@H]2[C@H]1[C@H]3CO4)C6=CC=CC=C6NC5=O)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
SLIGHTLY SOL IN WATER; SOL IN ALCOHOL, BENZENE, CHLOROFORM, ETHER, ACETONE, DILUTE ACIDS | |
Record name | GELSEMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3488 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
GELSEMINE ANTAGONIZED THE INHIBITORY EFFECTS OF GLYCINE, BETA-ALANINE, L-ALPHA-ALANINE, TAURINE & NORADRENALINE ON SPINAL NEURONS OF CATS. | |
Record name | GELSEMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3488 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Gelsemine | |
Color/Form |
CRYSTALS FROM ACETONE | |
CAS RN |
509-15-9 | |
Record name | (+)-Gelsemine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=509-15-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Gelsemine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000509159 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Gelsemine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.360 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GELSEMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Y13A78Z72 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | GELSEMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3488 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
178 °C | |
Record name | GELSEMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3488 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.